REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][OH:14]>>[Cl:1][C:2]1[C:7]([NH:8][CH2:11][CH2:12][CH2:13][OH:14])=[C:6]([CH3:9])[CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
70.8 g
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Type
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reactant
|
Smiles
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ClC1=CC=CC(=C1N)C
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Name
|
|
Quantity
|
27.8 g
|
Type
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reactant
|
Smiles
|
BrCCCO
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
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partitioned between dichloromethane and 1N sodium hydroxide
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Type
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WASH
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Details
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The organic layer was washed with 20% aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous potassium carbonate
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
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chromatographed on Merck-60 flash silica gel
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Type
|
WASH
|
Details
|
Elution with a hexane-ethyl acetate gradient (from 8:1 to 3:1)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=C1NCCCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.86 g | |
YIELD: PERCENTYIELD | 77.5% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |